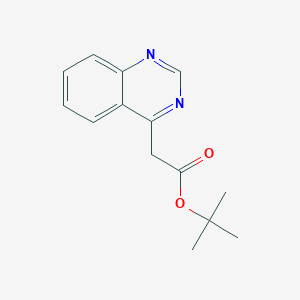

![molecular formula C10H12N2O2S B2501660 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097926-03-7](/img/structure/B2501660.png)

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic methods . The specific molecular structure of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” is not available in the literature I have access to.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring . The specific chemical reactions of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be determined using various analytical techniques . The specific physical and chemical properties of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

Scientific Research Applications

Corrosion Inhibition in Acidic Environments

BOPP has been investigated as a carbon steel corrosion inhibitor in a 1-M HCl medium. The study employed several techniques, including potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX). The outcomes revealed that BOPP significantly hindered corrosion of carbon steel, with inhibition efficiency reaching 95.7% at 10^(-3) M and 303 K. The compound’s mixed-type nature was confirmed through PDP curves, and it adhered to the Langmuir adsorption model on the steel surface. Additionally, BOPP enhanced the hydrophobicity of the steel surface .

Pharmacological Applications

Although not widely explored, pyridazinone derivatives have shown pharmacological potential. BOPP’s structural features may contribute to its bioactivity. Further studies are needed to elucidate its effects on biological systems, including potential antiplatelet, antiulcer, or other anticipated activities .

Quantum Chemical Modeling

Theoretical investigations using density functional theory (DFT) and molecular dynamics simulation (MDs) have explored BOPP’s reactivity and adsorption process. These computational methods help identify the most reactive sites within the pyridazinone molecule and predict its behavior in various environments .

Complex Formation with Iron

UV–Visible spectra modifications suggest the formation of a complex between BOPP and iron in the HCl medium. Understanding these interactions can provide insights into potential applications in coordination chemistry or catalysis .

Material Science and Surface Modification

BOPP’s chemisorption on the carbon steel surface enhances hydrophobicity and alters surface properties. Researchers have explored its potential as a surface modifier or protective coating in material science applications .

Synthetic Chemistry and Derivatives

BOPP serves as a valuable building block for synthetic chemistry. Researchers can explore its derivatives by modifying the benzyl, phenyl, or fluorophenyl moieties. These derivatives may exhibit distinct properties or enhanced activities .

Mechanism of Action

Target of Action

Pyridazinone derivatives have been shown to interact with a range of biological targets . For example, some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.

Mode of Action

The interaction of pyridazinone derivatives with their targets can result in a variety of effects. For instance, by inhibiting COX enzymes, these compounds can block the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can affect multiple biochemical pathways. This can lead to a decrease in inflammation and pain, among other effects .

Pharmacokinetics

The ADME properties of pyridazinone derivatives can vary widely depending on the specific compound. Some pyridazinone derivatives have been reported to have high oral bioavailability .

Result of Action

The molecular and cellular effects of pyridazinone derivatives can include reduced inflammation and pain, due to their inhibition of prostaglandin production .

Action Environment

The action, efficacy, and stability of pyridazinone derivatives can be influenced by various environmental factors. For example, the performance of a pyridazinone derivative as a corrosion inhibitor was found to improve with increasing compound concentration, but decrease somewhat with increasing temperature .

Safety and Hazards

Future Directions

The future directions for research on pyridazinone derivatives could include the design and synthesis of new compounds with potential pharmacological activities, as well as further investigation into their mechanisms of action . The specific future directions for “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

properties

IUPAC Name |

2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHPMQVRCCLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C2CSCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

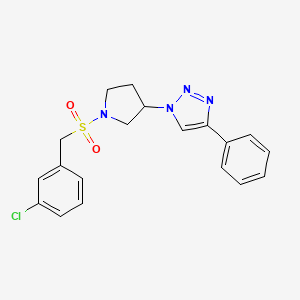

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

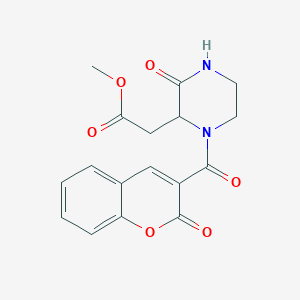

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

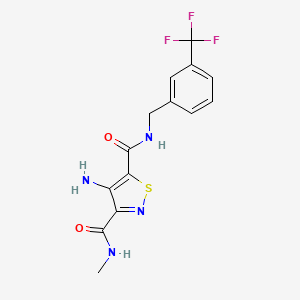

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)